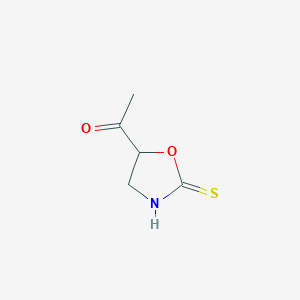
1-(2-Thioxooxazolidin-5-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Thioxooxazolidin-5-yl)ethanone is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and industrial processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Thioxooxazolidin-5-yl)ethanone typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an ester compound during the early stages of synthesis . Another approach involves the cyclization of 1-(2-methyl-2H-tetrazole-5-yl)ethanone with Vinamidinium salt, avoiding the use of highly toxic reagents .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are employed to enhance the efficiency and environmental sustainability of the synthesis process .
化学反応の分析
Types of Reactions
1-(2-Thioxooxazolidin-5-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve solvents like ethanol or dimethylformamide (DMF) and may require catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazolidine derivatives .
科学的研究の応用
1-(2-Thioxooxazolidin-5-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective activities.
Industry: Utilized in the development of agrochemicals, dyes, and rubber vulcanization accelerators.
作用機序
The mechanism of action of 1-(2-Thioxooxazolidin-5-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems. Its aromaticity and reactive positions allow it to participate in donor-acceptor, nucleophilic, and oxidation reactions, thereby modulating physiological processes .
類似化合物との比較
Similar Compounds
Similar compounds to 1-(2-Thioxooxazolidin-5-yl)ethanone include other thiazolidine derivatives such as:
- 1,3-Thiazolidin-4-one
- 2-Amino-5-methylthiazole
- 4-Methyl-2-(methylamino)thiazol-5-yl)ethanone
Uniqueness
This compound is unique due to its specific thioxo group, which imparts distinct chemical reactivity and biological activity compared to other thiazolidine derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
75543-29-2 |
|---|---|
分子式 |
C5H7NO2S |
分子量 |
145.18 g/mol |
IUPAC名 |
1-(2-sulfanylidene-1,3-oxazolidin-5-yl)ethanone |
InChI |
InChI=1S/C5H7NO2S/c1-3(7)4-2-6-5(9)8-4/h4H,2H2,1H3,(H,6,9) |
InChIキー |
UZVDVXLNURQHBD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1CNC(=S)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-(Ethoxycarbonyl)benzo[d]oxazol-6-yl)acrylic acid](/img/structure/B15207599.png)


![2-(Aminomethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B15207613.png)
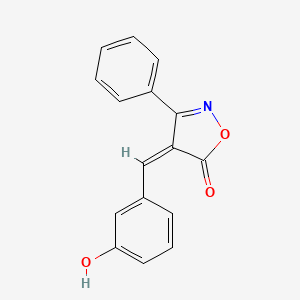
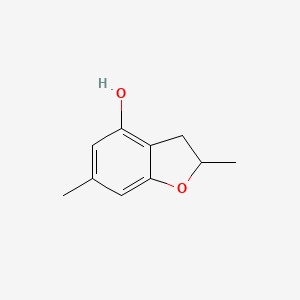
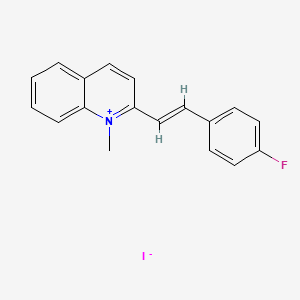
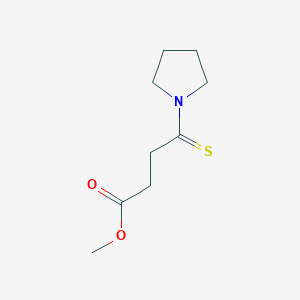
![2,2,6,6-Tetramethyl-N-[(oxolan-2-yl)methyl]piperidin-4-amine](/img/structure/B15207649.png)
![4-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B15207652.png)


![4-[(Propan-2-yl)carbamoyl]thiomorpholine-3-carboxylic acid](/img/structure/B15207673.png)

